L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-
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Overview
Description
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[33113,7]dec-1-yl- is a derivative of L-Glutamine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- typically involves the protection of the amino group of L-Glutamine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the introduction of the tricyclo[3.3.1.13,7]dec-1-yl group through a series of chemical reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process typically includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. These interactions can lead to various biological effects, such as changes in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5,N5-dimethyl-L-glutamine: Another derivative of L-Glutamine with different functional groups.
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[2-(1-piperidinyl)ethyl]: A compound with a piperidinyl group instead of the tricyclo[3.3.1.13,7]dec-1-yl group.
Uniqueness
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses.
Properties
Molecular Formula |
C30H34N2O5 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(2S)-2-[1-adamantyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C30H34N2O5/c31-27(33)10-9-26(28(34)35)32(30-14-18-11-19(15-30)13-20(12-18)16-30)29(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,18-20,25-26H,9-17H2,(H2,31,33)(H,34,35)/t18?,19?,20?,26-,30?/m0/s1 |
InChI Key |
JADOSKHLPDEJOD-GTUSSPTASA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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